1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-, 1-(4-methylbenzenesulfonate)
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Overview
Description
1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-, 1-(4-methylbenzenesulfonate) is a complex organic compound characterized by the presence of bromine, fluorine, and a sulfonate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-, 1-(4-methylbenzenesulfonate) typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Sulfonation: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different functional groups.
Elimination Reactions: Under basic conditions, elimination of the sulfonate group can occur, forming alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 1-pentanol derivatives.
Elimination: Formation of pentenes.
Oxidation: Formation of pentanones.
Reduction: Formation of pentanols.
Scientific Research Applications
1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-, 1-(4-methylbenzenesulfonate) finds applications in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring fluorinated intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the bromine and fluorine atoms. These interactions can influence the reactivity and stability of the compound, affecting its behavior in chemical reactions. The sulfonate group also plays a crucial role in enhancing the solubility and reactivity of the compound in various solvents.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-: Lacks the sulfonate group, making it less reactive in certain substitution reactions.
1-Pentanol, 4,4,5,5-tetrafluoro-: Lacks the bromine atom, resulting in different reactivity and applications.
1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-, 1-(4-chlorobenzenesulfonate): Similar structure but with a chlorobenzene sulfonate group, leading to different chemical properties.
Uniqueness
1-Pentanol, 5-bromo-4,4,5,5-tetrafluoro-, 1-(4-methylbenzenesulfonate) is unique due to the combination of bromine, fluorine, and sulfonate groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties, such as high reactivity in substitution reactions and enhanced solubility in organic solvents.
Properties
CAS No. |
222725-21-5 |
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Molecular Formula |
C12H13BrF4O3S |
Molecular Weight |
393.19 g/mol |
IUPAC Name |
(5-bromo-4,4,5,5-tetrafluoropentyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13BrF4O3S/c1-9-3-5-10(6-4-9)21(18,19)20-8-2-7-11(14,15)12(13,16)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
PSCGUJXWGKSVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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